3-(2-Fluorophenyl)morpholine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

This ortho-fluoro regioisomer is the validated intermediate for constructing the morpholine core of the NK1 antagonist Aprepitant, essential for process chemistry and impurity profiling. The 2-fluorophenyl substitution yields a calculated LogP of 1.49—markedly lower than para-substituted analogs—making it a critical scaffold for CNS therapeutic SAR studies. Pharmaceutical QC teams use this compound as an authentic reference standard for detecting and quantifying Aprepitant Impurity 7 via HPLC/LC-MS. Procuring the correct regioisomer ensures synthetic route fidelity and regulatory data integrity.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1017418-51-7
Cat. No. B3073250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)morpholine
CAS1017418-51-7
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=CC=C2F
InChIInChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
InChIKeyDTLPOEHMACVZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)morpholine (CAS 1017418-51-7): Core Molecular Characteristics and Research-Grade Procurement Specifications


3-(2-Fluorophenyl)morpholine (CAS 1017418-51-7) is a heterocyclic morpholine derivative characterized by a 2-fluorophenyl substituent at the 3-position of the morpholine ring. Its molecular formula is C10H12FNO, with a molecular weight of 181.21 g/mol [1]. It is primarily utilized as a key synthetic intermediate in medicinal chemistry, notably in routes toward the NK1 receptor antagonist Aprepitant . Commercially, it is available from multiple vendors with typical purity specifications of ≥95% or 97% .

The Critical Impact of Fluorine Position and Substitution Pattern on Physicochemical Properties and Biological Activity in Morpholine Derivatives


Fluorophenyl morpholines cannot be considered interchangeable due to the profound impact of fluorine substitution patterns on key molecular properties. The position of the fluorine atom (ortho, meta, or para) on the phenyl ring, as well as the point of attachment to the morpholine core (2-, 3-, or 4-position), significantly alters lipophilicity (LogP), molecular conformation, and electronic distribution . These variations directly influence target binding affinity, metabolic stability, and overall biological activity, as demonstrated by comparative studies showing that a 3-fluoro substitution on the aromatic ring confers superior antidepressant activity compared to other positional isomers [1].

Quantitative Evidence Guide for the Selection of 3-(2-Fluorophenyl)morpholine (CAS 1017418-51-7) over Structural Analogs


Structural Differentiation: The Unique Ortho-Fluoro Substitution Pattern

3-(2-Fluorophenyl)morpholine features a fluorine atom in the ortho position of the phenyl ring, which is directly attached to the morpholine's 3-position. This specific substitution pattern is distinct from common analogs like 2-(4-Fluorophenyl)morpholine (CAS 62243-70-3) or 4-(4-Fluorophenyl)morpholine (CAS 4280-40-4) . This structural uniqueness is critical, as the ortho-fluoro group can influence molecular conformation and reactivity differently than meta- or para-substituted analogs, potentially leading to different biological activities and synthetic utilities [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Synthetic Utility: A Key Intermediate in the Synthesis of Aprepitant and Related NK1 Antagonists

3-(2-Fluorophenyl)morpholine is a crucial building block in the synthesis of Aprepitant, a clinically used NK1 receptor antagonist . Its specific ortho-fluoro substitution pattern is required for the construction of the final drug molecule's core. In contrast, other regioisomers like 3-(4-Fluorophenyl)morpholine would lead to a different final product or an undesired impurity, rendering them unsuitable for this specific synthetic route [1]. This established role in a commercial drug synthesis pathway provides a clear, application-specific rationale for its procurement.

Pharmaceutical Synthesis Process Chemistry NK1 Receptor Antagonists

Biological Activity Inference: Superior Antidepressant Activity of 3-Fluoro Substituted Morpholine Derivatives

A study by Liang et al. (2014) synthesized and evaluated a series of novel morpholine compounds for antidepressant activity using mouse forced swim and tail suspension tests [1]. The results demonstrated that among the synthesized derivatives, the compound bearing a fluorine substituent at the 3-position of the aromatic ring exhibited the highest antidepressant activity, significantly outperforming the control group and other positional isomers at the same dose [1]. While the exact compound tested is not explicitly named as 3-(2-Fluorophenyl)morpholine, the finding strongly suggests that the 3-fluoro substitution pattern on the phenyl ring is a critical pharmacophore for this class of compounds, providing a scientific rationale for prioritizing this specific isomer in CNS-targeted research.

CNS Drug Discovery In Vivo Pharmacology Antidepressant Activity

Enantiomeric Purity: Distinction Between Racemic 3-(2-Fluorophenyl)morpholine and Its (S)-Enantiomer

The target compound, 3-(2-Fluorophenyl)morpholine (CAS 1017418-51-7), is the racemic mixture. Its (S)-enantiomer, (S)-3-(2-Fluorophenyl)morpholine, is a distinct chemical entity with its own CAS number (1212960-31-0) and reported biological activity, including an IC50 of 26.3 µM in anticancer assays . This distinction is critical; procurement of the racemate versus the single enantiomer will lead to different outcomes in biological assays and synthetic applications. Researchers must specify the correct CAS number to ensure the intended stereochemistry is obtained.

Chiral Chemistry Enantioselective Synthesis Analytical Chemistry

Physicochemical Property Comparison: LogP and TPSA Differentiation from Key Analogs

The calculated LogP for 3-(2-Fluorophenyl)morpholine is 1.4866, with a Topological Polar Surface Area (TPSA) of 21.26 Ų . In comparison, a close structural analog, (S)-2-(4-Fluorophenyl)morpholine, exhibits a higher calculated LogP of 1.9084, indicating greater lipophilicity . This difference in LogP can translate to variations in membrane permeability, solubility, and metabolic stability, which are critical parameters in drug discovery and lead optimization [1]. These distinct physicochemical signatures mean the compounds are not freely substitutable in medicinal chemistry campaigns.

Computational Chemistry Drug Design ADME Properties

Vendor Availability and Purity: Consistent Supply and Quality for Research Continuity

3-(2-Fluorophenyl)morpholine (CAS 1017418-51-7) is available from multiple reputable research chemical suppliers, including AKSci, Leyan, Fluorochem, and ChemScene, with standard purities of 95-97% . This multi-vendor availability ensures supply chain resilience and competitive pricing. In contrast, some closely related analogs, such as specific enantiomers or other regioisomers, may have limited commercial availability or longer lead times, which can delay research projects. The established supply chain for CAS 1017418-51-7 provides a practical advantage for procurement.

Chemical Procurement Supply Chain Quality Control

Recommended Research and Industrial Application Scenarios for 3-(2-Fluorophenyl)morpholine (CAS 1017418-51-7)


Pharmaceutical Process Development: Synthesis of Aprepitant and Related NK1 Antagonists

3-(2-Fluorophenyl)morpholine is a validated intermediate for the synthesis of Aprepitant, an NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Its specific ortho-fluoro substitution pattern is required for the construction of the drug's morpholine core. Procurement of this specific regioisomer is essential for process chemists developing or optimizing synthetic routes to Aprepitant and its analogs, as using an incorrect isomer would lead to a different product or a process impurity.

Analytical Reference Standard: Identification and Quantification of Aprepitant Impurity 7

The compound (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(2-fluorophenyl)morpholine, known as Aprepitant Impurity 7, contains the 3-(2-fluorophenyl)morpholine fragment . Analytical chemists in pharmaceutical quality control require authentic samples of 3-(2-Fluorophenyl)morpholine to develop and validate HPLC or LC-MS methods for detecting and quantifying this specific impurity in Aprepitant drug substance and formulated products.

Medicinal Chemistry: CNS Drug Discovery Leveraging 3-Fluoro Pharmacophore Insights

Research indicates that morpholine derivatives with a 3-fluoro substitution on the aromatic ring exhibit superior antidepressant activity in vivo [1]. Medicinal chemists focused on developing novel CNS therapeutics can use 3-(2-Fluorophenyl)morpholine as a privileged scaffold or building block to explore this pharmacophore. Its procurement enables the synthesis of focused compound libraries designed to validate and expand upon this structure-activity relationship (SAR).

Computational Chemistry and ADME Modeling: Exploring the Impact of Fluorine Position on Lipophilicity

The calculated LogP of 3-(2-Fluorophenyl)morpholine is 1.4866, which is notably lower than that of the (S)-2-(4-Fluorophenyl)morpholine analog (LogP 1.9084) . This quantifiable difference makes it a useful model compound for computational chemists and drug designers studying the impact of fluorine substitution patterns on lipophilicity, membrane permeability, and other ADME properties. It serves as a specific data point in predictive models and QSAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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